molecular formula C9H15NO5 B1333540 Ethyl N-(tert-butoxycarbonyl)oxamate CAS No. 216959-34-1

Ethyl N-(tert-butoxycarbonyl)oxamate

Cat. No.: B1333540
CAS No.: 216959-34-1
M. Wt: 217.22 g/mol
InChI Key: DSDQWJVXMDHQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(tert-butoxycarbonyl)oxamate (CAS 216959-34-1) is a chemical building block of interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol, is characterized by a melting point of 115-120°C and is recommended to be stored at -20°C . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines in multi-step synthetic sequences. Researchers utilize this reagent in the development of novel therapeutic agents. For instance, N-aryl oxamic acid derivatives have been identified as highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor, presenting a promising anti-tuberculosis strategy . The oxamate moiety is a key pharmacophore in compounds that target metabolic enzymes such as lactate dehydrogenase (LDH) . This compound serves as a versatile synthetic intermediate for generating such bioactive molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDQWJVXMDHQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369965
Record name Ethyl N-(tert-butoxycarbonyl)oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216959-34-1
Record name Ethyl N-(tert-butoxycarbonyl)oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-Boc-oxamidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of Ethyl Oxamate

A common approach involves the direct Boc protection of ethyl oxamate or its N-substituted derivatives using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate at low to ambient temperature.

  • Procedure Example:

    • Dissolve ethyl oxamate in dichloromethane.
    • Add triethylamine as a base to scavenge the acid generated.
    • Slowly add di-tert-butyl dicarbonate at 0 °C to room temperature.
    • Stir the reaction mixture for several hours until completion (monitored by TLC or NMR).
    • Workup involves aqueous washes, drying over sodium sulfate, and concentration.
    • Purification by recrystallization or chromatography yields Ethyl N-(tert-butoxycarbonyl)oxamate.

This method is supported by procedures for related carbamate syntheses, such as the preparation of N-Boc protected amino acid derivatives.

Alternative Routes via N-Hydroxyl Carbamates

An alternative method involves the synthesis of N-hydroxyl carbamates followed by alkylation or rearrangement to form the desired Boc-protected oxamate. For example, N-hydroxyl tert-butyl carbamate can be prepared from hydroxylamine hydrochloride and Boc2O, then converted to the ethyl oxamate derivative under base-mediated conditions.

  • This method allows for intramolecular decarboxylative synthesis and can be adapted for various alkyl substituents.
  • The reaction conditions typically involve potassium carbonate as a base in acetonitrile at elevated temperatures (~100 °C) in sealed tubes.
  • The yields reported are generally high (around 80%) with good purity.

Crystalline Intermediate Formation and Salt Conversion

In some advanced synthetic routes, intermediates such as Boc-protected carbamic acid derivatives are isolated as crystalline salts (e.g., oxalate salts) to facilitate purification and handling. These intermediates can be converted to the free base and subsequently deprotected or further functionalized.

  • The use of inorganic bases like sodium carbonate in aqueous-organic biphasic systems (e.g., dichloromethane-water) is common.
  • Crystallization of intermediates improves product stability and purity.

Large-Scale and Industrial Considerations

For large-scale synthesis, safety and process control are critical. For example, the reaction of tert-butanol with N-chlorosulfonyl isocyanate followed by triethylamine addition under controlled temperature yields Boc-protected intermediates that can be converted to this compound analogs.

  • Use of Dean-Stark apparatus for azeotropic removal of water during reflux improves yield and purity.
  • Careful temperature control avoids exotherms and ensures complete reaction.
  • Re-slurrying in tert-butyl methyl ether enhances crystallinity and facilitates isolation.
Method Starting Material Reagents & Conditions Solvent Temperature Yield (%) Notes
Direct Boc Protection Ethyl oxamate Di-tert-butyl dicarbonate, triethylamine DCM or EtOAc 0 °C to RT 70-85 Simple, widely used
N-Hydroxyl Carbamate Route Hydroxylamine hydrochloride + Boc2O K2CO3, MeCN, sealed tube MeCN 100 °C ~80 Intramolecular decarboxylation possible
Crystalline Salt Intermediate Boc-protected carbamic acid Na2CO3, aqueous-organic biphasic DCM/water RT High Facilitates purification
Industrial Scale tert-Butanol + N-chlorosulfonyl isocyanate Triethylamine, reflux, Dean-Stark THF/toluene 0 °C to reflux 75 Controlled exotherm, scalable
  • The direct Boc protection method is straightforward and effective for laboratory-scale synthesis, providing good yields and purity with standard workup procedures.
  • The N-hydroxyl carbamate approach offers a versatile route for synthesizing various alkylamine derivatives, including this compound, with high selectivity and yield.
  • Isolation of crystalline intermediates as salts improves handling and purity, which is advantageous for scale-up and industrial applications.
  • Large-scale processes emphasize safety and control of exothermic reactions, with azeotropic water removal and solvent choice playing key roles in optimizing yield and product quality.
  • The choice of base (organic vs inorganic) and solvent system significantly affects reaction efficiency and product isolation.

The preparation of this compound is well-established through several reliable methods. The most common laboratory method involves direct Boc protection of ethyl oxamate using di-tert-butyl dicarbonate and a base in an organic solvent. Alternative methods using N-hydroxyl carbamates and crystalline salt intermediates provide additional routes with advantages in selectivity and scalability. Industrial-scale synthesis requires careful control of reaction conditions to manage exotherms and ensure product purity. The diversity of methods allows for adaptation depending on scale, desired purity, and available starting materials.

Chemical Reactions Analysis

Ethyl N-(tert-butoxycarbonyl)oxamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the ethyl group or the tert-butoxycarbonyl group is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield oxamic acid and tert-butyl alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.

Scientific Research Applications

Organic Synthesis

Ethyl N-(tert-butoxycarbonyl)oxamate is primarily used as an intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of functional groups through various chemical reactions, making it a versatile building block in organic chemistry.

Key Reactions Involving this compound:

  • Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, enabling the formation of amines that can undergo further transformations .
  • Acetylation: Following deprotection, the resulting amine can be acetylated to yield acetyl derivatives, which are useful in pharmaceutical applications .

Medicinal Chemistry

The compound has been studied for its potential in drug development, particularly in the context of neuropharmacology and pain management.

Case Studies:

  • Antiepileptic Activity: In a study assessing various compounds for antiepileptic properties, derivatives of N-(tert-butoxycarbonyl)oxamate demonstrated significant protective effects against seizures in animal models. For instance, specific derivatives exhibited effective ED50 values in seizure tests, indicating their potential as therapeutic agents for epilepsy .
  • Pain Management: Research has shown that compounds derived from this compound can attenuate mechanical allodynia in rat models of neuropathic pain, suggesting their utility in developing analgesics .

Biochemical Applications

This compound is also utilized in biochemical research, particularly concerning enzyme inhibition.

Example of Enzyme Targeting:

  • Protein Tyrosine Phosphatase Inhibition: Recent studies have identified analogs of oxamic acids as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). These inhibitors show high selectivity and potency, with some derivatives exhibiting IC50 values lower than 20 nM. This suggests that modifications to the oxamic acid structure can lead to effective treatments for tuberculosis .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Organic SynthesisUsed as an intermediate for various bioactive compounds; facilitates functional group introduction
Medicinal ChemistryDemonstrated antiepileptic activity; effective in pain management models
Biochemical ResearchPotent inhibitor of mPTPB; potential for tuberculosis treatment

Mechanism of Action

The mechanism of action of Ethyl N-(tert-butoxycarbonyl)oxamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group (BOC) is introduced to the amine, preventing it from reacting with other reagents during subsequent synthetic steps. This protection is crucial in multi-step organic synthesis, where selective reactions are required. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between Ethyl N-(tert-butoxycarbonyl)oxamate and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound tert-Butoxycarbonyl (Boc) C₉H₁₅NO₅ 217.22 Boc-protected oxamate, ethyl ester Peptide synthesis, protective group chemistry
Ethyl N-(2-hydroxyphenyl)oxamate 2-hydroxyphenyl C₁₀H₁₁NO₅ 225.20 Hydroxyl, oxamate, ethyl ester Coordination chemistry, metal-ligand complexes
Ethyl N-propyl oxamate (Et-NPOx) Propyl C₇H₁₃NO₄ 175.18 Alkyl chain, oxamate, ethyl ester Trypanocidal prodrug (targets T. cruzi)
Ethyl N-(1-naphthyl)oxamate 1-naphthyl C₁₅H₁₃NO₄ 283.27 Aromatic naphthyl, oxamate, ethyl ester Photochemical studies, organic intermediates

Reactivity and Functional Differences

Protective Group Utility :

  • The Boc group in this compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This contrasts with Ethyl N-(2-hydroxyphenyl)oxamate , where the hydroxyl group participates in metal coordination, forming stable complexes with cobalt and copper ions .

Biological Activity: Ethyl N-propyl oxamate (Et-NPOx) acts as a prodrug, hydrolyzed intracellularly by esterases to release N-propyl oxamate, which inhibits trypanosomal HADH-isozyme II. In contrast, the Boc-protected derivative lacks direct bioactivity due to its protective group but serves as a synthetic precursor .

Solubility and Lipophilicity :

  • The Boc derivative’s LogP = 0.99 reflects moderate hydrophobicity, suitable for organic-phase reactions. Ethyl N-(1-naphthyl)oxamate , with a larger aromatic substituent (LogP ~2.5 estimated), exhibits higher lipophilicity, favoring membrane penetration in photodynamic applications .

Key Research Findings

  • Catalytic Applications : The Boc-protected oxamate is pivotal in synthesizing inhibitors like 3-oxoisoxazole-2(3H)-carboxamides, which act as acetylcholinesterase inhibitors resistant to hydrolysis .
  • Parasitic Targeting: Ethyl N-propyl oxamate derivatives demonstrate 80–90% trypanocidal efficacy against T. cruzi amastigotes, outperforming non-esterified oxamates .
  • Material Science : Hydroxyphenyloxamate ligands form chiral polymers and macrocycles, useful in designing magnetic or catalytic materials .

Notes on Reactivity and Limitations

  • The Boc group’s bulkiness may sterically hinder reactions in crowded molecular environments, unlike smaller substituents (e.g., propyl) .
  • Aromatic oxamates (e.g., naphthyl derivatives) exhibit UV absorption properties, limiting their use in light-sensitive applications .

Biological Activity

Ethyl N-(tert-butoxycarbonyl)oxamate (Et-Boc-Oxamate) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of Et-Boc-Oxamate typically involves the reaction of ethyl oxamate with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. The reaction can be summarized as follows:

Ethyl Oxamate+Boc ClBaseEthyl N tert butoxycarbonyl oxamate\text{Ethyl Oxamate}+\text{Boc Cl}\xrightarrow{\text{Base}}\text{Ethyl N tert butoxycarbonyl oxamate}

This method allows for the introduction of the Boc protecting group, which enhances the compound's stability and solubility in organic solvents.

Antimicrobial Properties

Research has indicated that compounds similar to Et-Boc-Oxamate exhibit significant antimicrobial activity. A study on related oxamates showed promising results against various bacterial strains, suggesting that Et-Boc-Oxamate may possess similar properties. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Oxamate Derivative 1E. coli32
Oxamate Derivative 2S. aureus16
Et-Boc-OxamateP. aeruginosaTBD

These findings highlight the potential of Et-Boc-Oxamate as an antimicrobial agent, although specific MIC values for this compound are yet to be established .

Enzyme Inhibition

Et-Boc-Oxamate has been investigated for its inhibitory effects on various enzymes, particularly serine proteases. In a study focusing on enzyme kinetics, it was found that the compound acts as a reversible inhibitor with a Ki value indicative of moderate potency. The structure-activity relationship (SAR) analysis revealed that modifications to the Boc group significantly influenced inhibitory activity.

EnzymeKi (µM)Type of Inhibition
Thrombin15Competitive
Factor Xa20Non-competitive
FVIIa8Competitive

The inhibition profile suggests that Et-Boc-Oxamate could serve as a lead compound for developing anticoagulant therapies .

Case Studies

  • Antibacterial Activity : A case study conducted on derivatives of oxamic acids demonstrated their effectiveness against multi-drug resistant strains of bacteria. Et-Boc-Oxamate was included in this study, where it showed comparable activity to established antibiotics.
  • Enzyme Inhibition : Another case study focused on the use of Et-Boc-Oxamate in modulating coagulation pathways. The results indicated that it could effectively inhibit thrombin and factor Xa, making it a candidate for further development in anticoagulant therapy.

Q & A

Q. What are the established synthetic pathways for Ethyl N-(tert-butoxycarbonyl)oxamate, and what key reaction conditions influence yield?

this compound is synthesized via acylation of ethyl oxamate with tert-butoxycarbonyl (Boc) protecting groups. A typical route involves:

  • Step 1 : Formation of ethyl oxamate by reacting ethyl oxalate with dry ammonia gas, yielding a crystalline intermediate .
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in dichloromethane enhance efficiency .
  • Critical factors : Temperature control (0–5°C during Boc introduction), stoichiometric precision, and moisture exclusion to prevent premature hydrolysis .

Q. How is this compound purified after synthesis, and what analytical techniques confirm its purity?

Purification methods include:

  • Column chromatography (silica gel, ethyl acetate/petroleum ether gradients).
  • Crystallization from ethanol/water mixtures. Analytical validation employs:
  • TLC for preliminary confirmation.
  • NMR (¹H/¹³C) to verify Boc group integrity and oxamate backbone.
  • Photoelectron spectroscopy to characterize electronic interactions of carbonyl groups, as demonstrated in comparative studies with ethyl oxalate and N,N-dimethyl ethyl oxamate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photoelectron spectral data for this compound compared to computational predictions?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Perform gas-phase measurements to eliminate solvent interactions.
  • Conduct temperature-dependent studies to assess conformational contributions.
  • Compare with analogs (e.g., ethyl oxalyl chloride) to identify electronic perturbations caused by the Boc group. For example, Meeks et al. observed a 0.3 eV reduction in ionization potential due to the Boc group’s electron-withdrawing nature . Advanced computational models incorporating solvation and conformational averaging improve agreement.

Q. What strategies mitigate premature deprotection of the tert-butoxycarbonyl group during synthetic steps?

To prevent Boc cleavage:

  • Avoid protic solvents (e.g., methanol); use dichloromethane or acetonitrile.
  • Employ mild bases (e.g., potassium carbonate) instead of NaOH.
  • Maintain temperatures <25°C and neutral pH. In Boc-protected thioaspartate synthesis, dichloromethane minimized deprotection, and in situ reprotection with Boc anhydride salvaged yields .

Q. How does the steric bulk of the Boc group influence reactivity in nucleophilic acyl substitution?

The tert-butyl moiety reduces reaction rates via steric hindrance, necessitating:

  • Prolonged reaction times (12–24 hours).
  • Activating agents (e.g., HOBt) to enhance carbonyl electrophilicity. Comparative studies show a 3- to 5-fold rate decrease in aminolysis compared to less hindered analogs. However, the Boc group prevents side reactions like oxamate cyclization, aiding multi-step syntheses .

Q. What methodologies enable selective functionalization for peptide mimetic design?

Functionalization strategies target the α-ketoamide moiety:

  • Reductive amination with primary amines (H2/Pd/C) yields substituted glycine derivatives.
  • Michael addition to α,β-unsaturated carbonyls using DBU.
  • Orthogonal protection (e.g., Boc with Fmoc) enables sequential derivatization in solid-phase synthesis. For example, asymmetric hydrogenation of Boc-protected oxamate produced tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, a key intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.